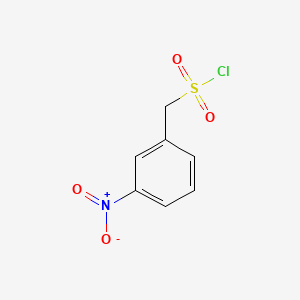

(3-Nitrophenyl)methanesulfonyl chloride

描述

Significance of Sulfonyl Chlorides as Synthetic Building Blocks

The utility of sulfonyl chlorides as synthetic building blocks is vast and well-established. They serve as key intermediates in the synthesis of a multitude of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. magtech.com.cn The sulfonamide linkage, in particular, is a privileged motif found in numerous therapeutic agents, including antibacterial, antiviral, and anticancer drugs. cbijournal.com The reactivity of the sulfonyl chloride group allows for its facile introduction into complex molecules, enabling chemists to modify biological activity and fine-tune the physicochemical properties of target compounds. magtech.com.cn Furthermore, sulfonyl chlorides are employed in a variety of chemical transformations, including protection of functional groups, activation of alcohols for substitution reactions, and participation in radical reactions. guidechem.com

Strategic Importance of Nitrophenyl Sulfonyl Chlorides in Contemporary Chemical Research

Within the broader family of arenesulfonyl chlorides, nitrophenyl derivatives hold a position of strategic importance in modern chemical research. The presence of a nitro group (-NO₂) on the aromatic ring significantly influences the reactivity of the sulfonyl chloride moiety. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfonyl sulfur atom, making nitrophenyl sulfonyl chlorides more reactive towards nucleophiles compared to their non-nitrated counterparts. guidechem.com This heightened reactivity can lead to milder reaction conditions and improved yields in sulfonylation reactions.

Moreover, the nitro group itself is a versatile functional handle that can be chemically manipulated in subsequent synthetic steps. For instance, it can be reduced to an amino group, which can then be further functionalized, opening up avenues for the synthesis of diverse and complex molecules. smolecule.com This dual functionality makes nitrophenyl sulfonyl chlorides highly valuable intermediates in multi-step synthetic sequences.

Specific Focus: (3-Nitrophenyl)methanesulfonyl Chloride in Academic Investigations

This article will now narrow its focus to a specific member of this important class of reagents: this compound. This compound, with its unique structural features, has garnered attention in academic research for its specific applications in the synthesis of biologically relevant molecules. Unlike benzenesulfonyl chlorides where the sulfonyl group is directly attached to the aromatic ring, the presence of a methylene (B1212753) (-CH₂-) spacer between the nitrophenyl ring and the sulfonyl chloride group in this compound imparts distinct reactivity and steric properties.

One notable application highlighted in the scientific literature is its use as a key reagent in the preparation of acyl-2-aminobenzimidazole analogs. smolecule.com Benzimidazoles are a class of heterocyclic compounds that are prevalent in medicinal chemistry due to their wide range of biological activities. The use of this compound in the synthesis of these analogs underscores its role in facilitating the construction of complex, pharmacologically relevant scaffolds. Academic investigations into this compound are crucial for uncovering its full synthetic potential and expanding the toolkit available to organic chemists for the development of novel molecules with desired functions.

Chemical Compound Information

| Compound Name |

| This compound |

| Acyl-2-aminobenzimidazole |

| Arenesulfonyl chlorides |

| Nitrophenyl sulfonyl chlorides |

| Benzene (B151609) |

| Methylene |

| Sulfonamides |

| Sulfonate esters |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₄S | cymitquimica.comuni.lu |

| Molecular Weight | 235.65 g/mol | cymitquimica.com |

| IUPAC Name | This compound | PubChem |

| CAS Number | 58032-84-1 | Sigma-Aldrich |

| Canonical SMILES | C1=CC(=CC(=C1)N+[O-])CS(=O)(=O)Cl | uni.lu |

| InChI | InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | uni.lu |

| InChIKey | IUYFKLDRPZLAQQ-UHFFFAOYSA-N | uni.lu |

属性

IUPAC Name |

(3-nitrophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYFKLDRPZLAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90526466 | |

| Record name | (3-Nitrophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58032-84-1 | |

| Record name | (3-Nitrophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-nitrophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitrophenyl Methanesulfonyl Chloride and Analogues

Established Synthetic Routes to Sulfonyl Chlorides

The synthesis of sulfonyl chlorides is a fundamental process in organic chemistry, with several well-documented methods. These routes provide the foundation for preparing more complex molecules like (3-Nitrophenyl)methanesulfonyl chloride.

Oxidative Chlorination Approaches from Thiol Precursors

One robust method for synthesizing sulfonyl chlorides involves the oxidative chlorination of sulfur-containing precursors such as thiols, disulfides, or their derivatives. A common strategy is the conversion of S-alkyl isothiourea salts, which are readily prepared from alkyl halides and thiourea (B124793).

This approach is exemplified by the synthesis of (4-Nitrophenyl)methanesulfonyl chloride, an isomer of the target compound. The general procedure involves a two-step process:

Formation of S-alkyl isothiourea salt: An alkyl halide, such as 4-nitrobenzyl chloride, is heated with thiourea in ethanol. The reaction typically proceeds to completion, yielding the corresponding S-alkyl isothiourea salt in near-quantitative amounts after removal of the solvent. chemicalbook.comchemicalbook.com

Oxidative Chlorination: The crude isothiourea salt is then subjected to oxidative chlorination. The salt is vigorously stirred in a mixture of acetonitrile (B52724) and water, often in an ice bath to control the reaction temperature. An oxidizing and chlorinating agent, such as a solution of tert-butyl hypochlorite (B82951) (t-BuOCl), is added dropwise while maintaining a low temperature (e.g., 0-20°C). chemicalbook.comchemicalbook.com After the reaction is complete, the sulfonyl chloride product is isolated through solvent extraction and can be further purified by recrystallization. chemicalbook.comchemicalbook.com

This method is advantageous as it starts from readily available alkyl halides and avoids the direct handling of odorous thiols.

Sandmeyer-Type Chlorosulfonylation from Anilines

The Sandmeyer reaction is a versatile and widely used method for converting aromatic primary amines into a variety of functional groups via a diazonium salt intermediate. lscollege.ac.inbyjus.com A key variation of this reaction, often attributed to Meerwein, allows for the preparation of aryl sulfonyl chlorides. acs.org

The process generally involves three key stages:

Diazotization: The starting aniline (B41778) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5°C) to form the corresponding aryl diazonium salt. acs.orgmasterorganicchemistry.com

Chlorosulfonylation: The diazonium salt solution is then added to a mixture containing sulfur dioxide (often in a solvent like acetic acid) and a copper(I) salt catalyst, such as copper(I) chloride (CuCl). lscollege.ac.inacs.orgmasterorganicchemistry.com This results in the displacement of the diazonium group and the introduction of the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.

Mechanism: The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. lscollege.ac.inwikipedia.org The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then reacts with the copper(II) species and sulfur dioxide to form the final aryl sulfonyl chloride, regenerating the copper(I) catalyst in the process. lscollege.ac.inbyjus.comwikipedia.org

Recent advancements have adapted this process for continuous flow reactors, offering a safer and more scalable method that requires no added acid for the chlorosulfonylation step. rsc.org This aqueous-based process has considerable advantages over older methods that used acetic acid, as the sulfonyl chloride products often have low water solubility and precipitate directly from the reaction mixture in high yield and purity. acs.orgresearchgate.net

Alternative Preparation Methods for Alkyl and Aryl Sulfonyl Chlorides

Beyond the primary methods of oxidative chlorination and Sandmeyer reactions, other synthetic routes are available for preparing sulfonyl chlorides. A prevalent alternative involves the direct chlorination of sulfonic acids or their corresponding salts.

Common chlorinating agents for this transformation include:

Thionyl chloride (SOCl₂) orgsyn.orggoogle.com

Phosphorus pentachloride (PCl₅) orgsyn.orgnih.gov

Phosphorus oxychloride (POCl₃) orgsyn.org

For instance, methanesulfonyl chloride can be synthesized by heating methanesulfonic acid with thionyl chloride. orgsyn.org Similarly, sodium methanesulfonate, a chemical byproduct, can be reacted with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF) or pyridine (B92270) under solvent-free conditions to produce methanesulfonyl chloride in high yield and purity. google.com The reaction of sulfonic acid salts with cyanogen (B1215507) chloride has also been reported as a pathway to sulfonyl cyanides, which are related to sulfonyl chlorides. orgsyn.org

Synthesis of Nitrophenyl-Substituted Methanesulfonyl Chlorides

The synthesis of specifically nitrophenyl-substituted methanesulfonyl chlorides, such as the 3-nitro isomer, can be achieved through direct strategies that build the molecule with the nitro group already in place or through pathways that functionalize a precursor molecule.

Direct Synthetic Strategies

Direct synthesis aims to construct the target molecule from precursors that already contain the required nitrophenyl and methanesulfonyl components or their immediate progenitors. One plausible direct route involves the reaction of 3-nitrobenzyl alcohol with methanesulfonyl chloride. smolecule.com Another potential pathway is the reaction of 3-nitroaniline (B104315) with methanesulfonyl chloride to form the corresponding sulfonamide, though this would not yield the sulfonyl chloride directly. smolecule.com

A well-documented direct synthesis for the analogous (4-Nitrophenyl)methanesulfonyl chloride provides a clear template. chemicalbook.comchemicalbook.com This multi-step process, summarized in the table below, begins with 4-nitrobenzyl chloride.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Nitrobenzyl chloride, Thiourea | Ethanol, Reflux | 3-(4-nitrobenzyl)isothiourea salt |

| 2 | 3-(4-nitrobenzyl)isothiourea salt | tert-Butyl hypochlorite (t-BuOCl), Acetonitrile/Water, 0-20°C | (4-Nitrophenyl)methanesulfonyl chloride |

This sequence represents a direct and efficient pathway from a substituted benzyl (B1604629) halide to the corresponding sulfonyl chloride. chemicalbook.comchemicalbook.comthieme-connect.com

Precursor-Based Synthesis Pathways for Functionalized Derivatives

Precursor-based pathways involve synthesizing a core structure first and subsequently introducing the necessary functional groups. In the context of this compound, this could involve two main approaches:

Nitration of a Pre-existing Ring: A common strategy in aromatic chemistry is electrophilic aromatic substitution. One could, in principle, synthesize phenylmethanesulfonyl chloride (benzylsulfonyl chloride) first. This precursor could then be subjected to nitration using a standard nitrating mixture (e.g., nitric acid and sulfuric acid). This reaction would introduce a nitro group onto the phenyl ring. Due to the directing effects of the -CH₂SO₂Cl group, a mixture of ortho, meta, and para isomers would be expected, from which the desired 3-nitro (meta) isomer would need to be separated.

Modification of a Substituted Precursor: An alternative precursor-based approach starts with an already substituted benzene (B151609) ring and builds the methanesulfonyl chloride functionality. For example, the synthesis could begin with 3-nitrobenzyl alcohol or 3-nitrobenzyl chloride. These precursors can be converted to the target compound through various synthetic steps, such as conversion to the corresponding thiol or isothiourea salt followed by oxidative chlorination, as described previously. chemicalbook.comchemicalbook.com This pathway is often more direct and avoids the formation of isomers that occurs during aromatic nitration. The synthesis of substituted methyl o-nitrophenyl sulfides via nucleophilic aromatic substitution on o-nitrochlorobenzenes also demonstrates the principle of building functionality onto a pre-nitrated ring. nih.gov

These precursor-based routes offer strategic flexibility, allowing chemists to choose the most efficient path based on the availability of starting materials and the desired purity of the final product.

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into the synthesis of this compound and its analogues focuses on minimizing environmental impact while maximizing efficiency. Key strategies include the use of safer solvents, alternative reagents, and innovative reaction conditions to reduce waste and energy consumption.

One promising eco-friendly approach involves the synthesis of sulfonyl chlorides from S-alkylisothiourea salts. This method avoids the use of odorous and toxic thiols as starting materials. For instance, a general procedure for a close analogue, (4-Nitrophenyl)methanesulfonyl chloride, starts from the corresponding alkyl halide (4-nitrobenzyl halide). The alkyl halide is reacted with thiourea in ethanol, followed by oxidative chlorination. While this specific example utilizes tert-butyl hypochlorite in a mixture of water and acetonitrile, the methodology opens avenues for employing greener oxidants and solvent systems. chemicalbook.com

Aqueous-Based Syntheses

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. Efforts have been made to adapt the synthesis of aromatic sulfonyl chlorides to aqueous conditions. These methods often involve the oxidative chlorination of thiols or disulfides. The use of water as a solvent not only reduces the reliance on volatile organic compounds (VOCs) but can also simplify product isolation, as many sulfonyl chlorides are sparingly soluble in water and may precipitate out of the reaction mixture. cymitquimica.com

Alternative Chlorinating and Oxidizing Agents

Traditional methods for preparing sulfonyl chlorides often employ harsh chlorinating agents like chlorine gas or thionyl chloride. Green alternatives focus on safer, solid reagents that are easier to handle and generate less hazardous byproducts. N-Chlorosuccinimide (NCS) has emerged as a viable option for the chlorosulfonation of S-alkylisothiourea salts. A significant advantage of this approach is the potential to recycle the succinimide (B58015) byproduct back into NCS, thereby improving the atom economy of the process. chemicalbook.com

Solvent-Free and Catalytic Approaches

Solvent-free, or neat, reaction conditions represent a significant step towards sustainable synthesis by eliminating the solvent from the process altogether. While specific solvent-free methods for this compound are not widely reported, this approach is a key area of green chemistry research. Additionally, the development of catalytic methods for sulfonylation reactions can lead to more efficient processes with lower waste generation.

Comparative Analysis of Synthetic Routes

To evaluate the "greenness" of different synthetic methodologies, various metrics are employed, such as atom economy, E-factor (environmental factor), and process mass intensity (PMI). A comparative analysis of a traditional route to a nitrophenyl-substituted sulfonyl chloride with a greener alternative is presented below.

Table 1: Comparison of a Traditional vs. a Greener Synthetic Approach for a Nitrophenyl-Substituted Methanesulfonyl Chloride Analogue

| Parameter | Traditional Method (e.g., using Chlorosulfonic Acid) | Greener Method (from S-Alkylisothiourea Salt) |

| Starting Materials | 3-Nitrotoluene, Chlorosulfonic Acid | 3-Nitrobenzyl halide, Thiourea, NCS |

| Solvents | Excess Chlorosulfonic Acid (acts as solvent), Organic solvents for workup | Ethanol, Water, Acetonitrile |

| Reagents | Highly corrosive and hazardous | Milder and easier to handle |

| Byproducts | Sulfuric acid, HCl | Succinimide (recyclable), NaCl |

| Waste Profile | High volume of acidic waste | Lower volume, less hazardous waste |

| Safety Concerns | Use of highly corrosive and fuming reagents | Use of more stable solid reagents |

This comparative table highlights the potential benefits of adopting greener synthetic strategies. The move away from hazardous reagents like chlorosulfonic acid towards methodologies utilizing recyclable reagents and more benign solvents significantly reduces the environmental footprint of the synthesis.

Detailed Research Findings in Greener Syntheses

Recent research has focused on optimizing the oxidative chlorination of sulfur compounds in environmentally friendly media. For example, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant in sustainable solvents like water, ethanol, and glycerol (B35011) has been explored for the one-pot synthesis of sulfonamides from thiols. This approach generates the sulfonyl chloride in situ, which then reacts with an amine. While this particular study focuses on sulfonamide synthesis, the initial step of forming the sulfonyl chloride is highly relevant and demonstrates the feasibility of using greener oxidant/solvent systems.

Table 2: Green Solvents and Oxidants in the Synthesis of Sulfonyl Chloride Precursors

| Oxidant | Solvent | Advantages |

| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O) | Water, Ethanol, Glycerol | Mild conditions, simple workup, use of sustainable solvents. |

| N-Chlorosuccinimide (NCS) | Acetonitrile/Water | Avoids chlorine gas, potential for byproduct recycling. |

| Oxone-KX (X=Cl) | Water | Rapid reaction, use of water as solvent. |

These findings underscore the ongoing efforts to develop and implement more sustainable synthetic protocols for sulfonyl chlorides and their derivatives. The application of these principles to the specific synthesis of this compound holds promise for a more environmentally responsible production process.

Chemical Reactivity and Mechanistic Studies of 3 Nitrophenyl Methanesulfonyl Chloride

General Reaction Pathways of Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as versatile intermediates in organic synthesis. Their reactivity is primarily centered around the electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles. The primary reaction pathways for sulfonyl chlorides include nucleophilic substitution, radical reactions, and cycloaddition reactions. magtech.com.cn

Nucleophilic Substitution Reactions at the Sulfur Center

The most common reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. fiveable.me The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic. fiveable.me This facilitates the attack by various nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. fiveable.me

These reactions generally proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur center. mdpi.comnih.gov The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride ion. iupac.org The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the R group attached to the sulfonyl moiety. mdpi.comnih.gov Common nucleophiles include water, alcohols, amines, and thiols, which lead to the formation of sulfonic acids, sulfonate esters, sulfonamides, and thioesters, respectively. fiveable.mewikipedia.org

Radical Reaction Pathways

In addition to nucleophilic substitution, sulfonyl chlorides can also undergo reactions via radical pathways. magtech.com.cn Under specific conditions, such as exposure to visible light or in the presence of a radical initiator, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical (R-SO₂•). acs.orgresearchgate.net

These highly reactive sulfonyl radicals can then participate in a variety of transformations, including addition reactions to unsaturated systems like alkenes and alkynes. acs.orgacs.org For instance, the addition of a sulfonyl radical to an alkene can initiate a chain reaction leading to the formation of sulfonylated products. acs.org The regioselectivity and stereoselectivity of these radical additions are governed by the stability of the resulting carbon-centered radical intermediate. acs.org This pathway provides a valuable alternative to ionic processes for the formation of carbon-sulfur bonds. researchgate.net

Annulation and Cycloaddition Reactions

Sulfonyl chlorides can also participate in annulation and cycloaddition reactions, leading to the formation of cyclic structures. magtech.com.cn A notable example is the sulfa-Staudinger cycloaddition, where sulfonyl chlorides react with imines to form β-sultams. researchgate.netresearchgate.net This reaction is believed to proceed through a stepwise mechanism involving the initial nucleophilic attack of the imine nitrogen on the sulfonyl chloride, followed by cyclization. researchgate.net

Furthermore, sulfonyl chlorides can be utilized in [2+2] annulations with various unsaturated compounds. magtech.com.cn The outcome of these reactions, including the annuloselectivity and stereochemistry, is often dependent on the specific sulfonyl chloride, the reaction partner, and the reaction conditions employed. researchgate.net These cycloaddition pathways offer a powerful tool for the synthesis of sulfur-containing heterocyclic compounds. rsc.org

Reactivity of (3-Nitrophenyl)methanesulfonyl Chloride with Various Nucleophiles

The presence of the nitro group in the meta position of the phenyl ring in this compound influences its reactivity. The nitro group is a strong electron-withdrawing group, which can affect the electrophilicity of the sulfonyl sulfur.

Reactions with Amines Leading to Sulfonamide Formation

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. smolecule.com This reaction is a classic example of nucleophilic substitution at the sulfonyl sulfur. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. researchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride that is formed as a byproduct. ekb.eg

The formation of sulfonamides is a widely used transformation in medicinal chemistry, as the sulfonamide functional group is a key component in a variety of therapeutic agents. ucl.ac.uk The reaction of this compound with amines provides a direct route to novel sulfonamides with potential biological activity. For example, it has been used in the preparation of acyl-2-aminobenzimidazole analogs. smolecule.com

| Amine Substrate | Base | Solvent | Product |

| Primary Aliphatic Amine | Triethylamine | Dichloromethane | N-alkyl-(3-nitrophenyl)methanesulfonamide |

| Secondary Aliphatic Amine | Pyridine | Tetrahydrofuran (B95107) | N,N-dialkyl-(3-nitrophenyl)methanesulfonamide |

| Aniline (B41778) | Triethylamine | Acetonitrile (B52724) | N-phenyl-(3-nitrophenyl)methanesulfonamide |

| Heterocyclic Amine | Potassium Carbonate | Acetone | N-heterocyclyl-(3-nitrophenyl)methanesulfonamide |

Reactions with Alcohols and Phenols to Yield Sulfonate Esters

In a similar fashion to its reaction with amines, this compound reacts with alcohols and phenols to produce sulfonate esters. google.com This reaction involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the sulfonyl sulfur, leading to the formation of a new sulfur-oxygen bond and the expulsion of the chloride ion. masterorganicchemistry.com The reaction is also typically conducted in the presence of a base to scavenge the HCl produced. masterorganicchemistry.com

Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.com The reaction of this compound with various alcohols and phenols allows for the introduction of the (3-nitrophenyl)methanesulfonyl moiety, which can then be used to activate the hydroxyl group for further transformations. libretexts.org

| Alcohol/Phenol Substrate | Base | Solvent | Product |

| Primary Alcohol | Pyridine | Dichloromethane | Primary alkyl (3-nitrophenyl)methanesulfonate |

| Secondary Alcohol | Triethylamine | Toluene (B28343) | Secondary alkyl (3-nitrophenyl)methanesulfonate |

| Phenol | Sodium Hydroxide | Acetone/Water | Phenyl (3-nitrophenyl)methanesulfonate |

| Substituted Phenol | Dicyclohexylamine | Acetone | Substituted phenyl (3-nitrophenyl)methanesulfonate |

Transformations with Organometallic Reagents for Sulfone Synthesis (e.g., Organozinc Reagents)

The synthesis of sulfones, a crucial functional group in medicinal chemistry and materials science, can be effectively achieved through the reaction of sulfonyl chlorides with organometallic reagents. thieme-connect.com Among these, organozinc reagents have emerged as valuable nucleophiles due to their functional group tolerance and moderate reactivity, which can be enhanced with the use of catalysts. thieme-connect.comrsc.org The reaction of this compound with organozinc reagents provides a direct route to a variety of substituted sulfones.

The transformation is typically facilitated by a copper(I) catalyst, such as copper(I) iodide (CuI), which promotes the nucleophilic addition of the organozinc species to the electrophilic sulfur center of the sulfonyl chloride. rsc.orgnih.gov This process proceeds efficiently at room temperature and is compatible with a wide array of functional groups. rsc.orgnih.gov The general scheme involves the treatment of an organic sulfonyl chloride with an organozinc reagent in a suitable solvent like tetrahydrofuran (THF). rsc.org The addition of a bidentate chelating ligand, such as TMEDA (tetramethylethylenediamine), can further improve the reaction's efficiency. rsc.org

This methodology allows for the synthesis of alkyl, aryl, and heteroaryl sulfones, often in moderate to high yields. rsc.org The use of benzylic zinc reagents, for instance, reacts smoothly with sulfonyl chlorides to produce the corresponding sulfones. rsc.org

Table 1: Examples of Sulfone Synthesis using Arenesulfonyl Chlorides and Organozinc Reagents

| Entry | Arenesulfonyl Chloride | Organozinc Reagent | Product | Yield (%) |

| 1 | Benzenesulfonyl chloride | Phenylzinc bromide | Diphenyl sulfone | 85 |

| 2 | p-Toluenesulfonyl chloride | Ethylzinc iodide | Ethyl p-tolyl sulfone | 78 |

| 3 | 4-Chlorobenzenesulfonyl chloride | Benzylzinc chloride | Benzyl (B1604629) 4-chlorophenyl sulfone | 92 |

| 4 | This compound | Phenylzinc bromide | (3-Nitrophenyl)(phenyl)methyl sulfone | Predicted high yield |

Note: Data for entries 1-3 are representative examples from literature for analogous reactions. rsc.org The yield for entry 4 is a predicted outcome based on the high efficiency of this reaction type.

Reactivity with Hydroxyphosphonates

This compound is expected to react with α-hydroxyphosphonates in a nucleophilic substitution reaction to yield the corresponding α-sulfonyloxyphosphonates. This transformation, known as sulfonylation, typically occurs at the hydroxyl group of the phosphonate. acs.orgnih.gov The reaction is generally carried out in the presence of a base, such as triethylamine, in an appropriate solvent like toluene at room temperature. acs.orgnih.gov

The core of this reaction is the nucleophilic attack of the oxygen atom of the hydroxyphosphonate on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. acs.orgnih.gov The resulting α-sulfonyloxyphosphonates are versatile intermediates in organic synthesis. mdpi.comnih.gov

Research on the sulfonylation of various α-hydroxy-benzylphosphonates with methanesulfonyl chloride and p-toluenesulfonyl chloride has shown that the reaction proceeds to give the desired sulfonyl derivatives in yields ranging from 54% to 80%. nih.gov However, the substitution pattern on the aromatic ring of the hydroxyphosphonate can influence the reaction's outcome. For instance, methoxy (B1213986) substituents at the ortho or para positions can lead to the formation of α-chlorophosphonates as unexpected side products, a phenomenon not observed with a meta-methoxy substituent. nih.gov Given that this compound has the nitro group in the meta position, the primary expected product from its reaction with an α-hydroxyphosphonate would be the corresponding α-(3-nitrophenyl)methanesulfonyloxyphosphonate.

Table 2: Representative Sulfonylation of α-Hydroxyphosphonates

| Entry | Sulfonyl Chloride | α-Hydroxyphosphonate | Product Type | Yield (%) |

| 1 | Methanesulfonyl chloride | Diethyl α-hydroxy-benzylphosphonate | α-Mesyloxyphosphonate | 75 |

| 2 | p-Toluenesulfonyl chloride | Diethyl α-hydroxy-benzylphosphonate | α-Tosyloxyphosphonate | 71 |

| 3 | This compound | Diethyl α-hydroxy-benzylphosphonate | α-(3-Nitrophenyl)methanesulfonyloxyphosphonate | Predicted good yield |

Note: Data for entries 1-2 are from analogous reactions reported in the literature. nih.gov The yield for entry 3 is a prediction based on these findings.

Influence of the Nitrophenyl Moiety on Reaction Kinetics and Selectivity

The presence and position of the nitro group on the phenyl ring significantly influence the reactivity of sulfonyl chlorides. The nitro group is a strong electron-withdrawing group, which affects the electron density at the sulfonyl sulfur atom and thereby impacts the rates of nucleophilic substitution reactions. quora.comquora.com

For this compound, the nitro group is in the meta position. Through its inductive effect (-I), the nitro group withdraws electron density from the aromatic ring, making the sulfur atom of the sulfonyl chloride group more electrophilic. quora.com This increased electrophilicity enhances the susceptibility of the compound to attack by nucleophiles, generally leading to an increased reaction rate compared to unsubstituted benzenesulfonyl chloride.

This effect can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. libretexts.org The substituent constant, σ, for a meta-nitro group is positive (σ_m = +0.71), indicating its electron-withdrawing nature. researchgate.net A positive reaction constant (ρ value) for a given reaction series signifies that the reaction is accelerated by electron-withdrawing substituents. nih.gov For nucleophilic substitution reactions on arenesulfonyl chlorides, the ρ value is typically positive. For example, the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides showed a ρ-value of +2.02, confirming that electron-withdrawing groups accelerate the reaction. nih.govnih.gov Therefore, the meta-nitro group in this compound is expected to increase its reaction rate in nucleophilic substitution processes.

In terms of selectivity, the electronic effect of the meta-nitro group is primarily inductive, as resonance effects (-M) are not transmitted to the meta position. quora.com This leads to a predictable increase in reactivity towards nucleophiles without the complicating steric or resonance effects that ortho or para substituents might introduce. cdnsciencepub.com

Mechanistic Investigations of Key Transformations

The key transformations involving this compound, such as its reactions with organometallic reagents and hydroxyphosphonates, proceed via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. nih.govbeilstein-journals.org Extensive mechanistic studies on arenesulfonyl chlorides suggest that these reactions predominantly follow a bimolecular nucleophilic substitution (SN2-like) pathway. nih.govbeilstein-journals.orgresearchgate.net

In this mechanism, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a transition state with a trigonal bipyramidal geometry. nih.govresearchgate.net The nucleophile and the leaving group (chloride) occupy the apical positions in this transition state. The reaction proceeds in a single, concerted step where the S-nucleophile bond is formed concurrently with the cleavage of the S-Cl bond. nih.gov

Theoretical studies, including Density Functional Theory (DFT) calculations for the chloride-chloride exchange reaction in arenesulfonyl chlorides, support a synchronous SN2 mechanism that proceeds through a single transition state. nih.govnih.gov This is in contrast to an addition-elimination mechanism, which would involve a distinct pentacoordinate sulfurane intermediate. nih.gov

The solvolysis of arenesulfonyl chlorides has also been studied to elucidate the reaction mechanism. beilstein-journals.orgbeilstein-journals.org While some studies have suggested the possibility of a minor SN1 character in highly ionizing solvents, the evidence strongly points towards a dominant SN2 mechanism under typical synthetic conditions. beilstein-journals.orgbeilstein-journals.org The low values of the Hammett ρ constant observed in some solvolysis reactions suggest a transition state with a balanced degree of bond formation and bond breaking. beilstein-journals.org

For this compound, the electron-withdrawing nitro group at the meta position enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack and promoting the SN2 pathway. Electrochemical studies on 3-nitrobenzenesulfonyl chloride have shown that it follows a stepwise mechanism in reduction processes, indicating the formation of an intermediate radical anion, which highlights the influence of the nitro group on the molecule's electronic behavior. cdnsciencepub.com

Applications in Advanced Organic Synthesis

Utilization as Electrophilic Reagents in C-X Bond Formation

The core reactivity of (3-nitrophenyl)methanesulfonyl chloride lies in its function as a potent electrophilic sulfonylating agent. The sulfonyl chloride group (—SO₂Cl) is an excellent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur. This inherent reactivity is further amplified by the nitro group on the phenyl ring.

Versatility in the Formation of Sulfonamide Linkages

One of the most widespread applications of sulfonyl chlorides is the synthesis of sulfonamides, a crucial functional group found in a vast array of pharmaceuticals, including antibacterial drugs and diuretics. This compound is highly effective in this transformation.

The reaction, known as sulfonylation, involves the treatment of a primary or secondary amine with the sulfonyl chloride, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The versatility of this reaction allows for the incorporation of the (3-nitrophenyl)methanesulfonyl group into molecules containing various amine functionalities, from simple alkylamines to complex heterocyclic structures. This reaction is fundamental in medicinal chemistry for creating libraries of novel sulfonamide-based drug candidates. smolecule.com

Table 1: Illustrative Synthesis of Sulfonamides

| Amine Substrate | Product | Typical Conditions |

|---|---|---|

| Aniline (B41778) | N-phenyl(3-nitrophenyl)methanesulfonamide | Triethylamine, Dichloromethane, Room Temp. |

| Piperidine | 1-((3-Nitrophenyl)methylsulfonyl)piperidine | Pyridine, 0 °C to Room Temp. |

| Glycine ethyl ester | Ethyl 2-(((3-nitrophenyl)methyl)sulfonamido)acetate | Aqueous NaHCO₃, Dichloromethane |

Role as Precursors for Sulfonate Esters in C-C and C-Heteroatom Coupling Reactions

This compound serves as an excellent precursor for the synthesis of sulfonate esters. These esters are formed through the reaction of the sulfonyl chloride with alcohols or phenols in the presence of a base.

This transformation is significant because the resulting sulfonate group is an excellent leaving group, comparable to halides like bromide and iodide. By converting a poorly reactive hydroxyl group into a highly reactive (3-nitrophenyl)methanesulfonate ester, the molecule is "activated" for subsequent nucleophilic substitution and cross-coupling reactions. These activated esters can then be used as electrophilic partners in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-Nu) bonds, which are central to modern organic synthesis. For example, these sulfonate esters can potentially participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, providing a pathway to complex molecular structures that might be otherwise difficult to access.

Table 2: Formation of Sulfonate Esters for Further Reactions

| Alcohol/Phenol Substrate | Sulfonate Ester Product | Potential Subsequent Reaction |

|---|---|---|

| Phenol | Phenyl (3-nitrophenyl)methanesulfonate | Suzuki or Stille Coupling |

| Cyclohexanol | Cyclohexyl (3-nitrophenyl)methanesulfonate | SN2 reaction with azide (B81097) or cyanide |

| Benzyl (B1604629) alcohol | Benzyl (3-nitrophenyl)methanesulfonate | Buchwald-Hartwig Amination |

Strategic Use in the Generation of Sulfones via C-S Bond Formation

Sulfones are a class of organosulfur compounds that feature prominently in materials science and medicinal chemistry. This compound is a valuable reagent for the direct formation of sulfones through the creation of a carbon-sulfur bond.

A primary method for this transformation is the Friedel-Crafts sulfonylation reaction. In this process, the sulfonyl chloride reacts with an electron-rich aromatic compound (arene) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). This reaction directly attaches the (3-nitrophenyl)methylsulfonyl group to the aromatic ring of the substrate, forming an aryl methyl sulfone derivative. This method provides a direct and efficient route to a wide range of diarylmethyl sulfones.

Table 3: Synthesis of Sulfones via Friedel-Crafts Reaction

| Arene Substrate | Sulfone Product | Catalyst |

|---|---|---|

| Benzene (B151609) | (3-Nitrophenyl)methyl phenyl sulfone | AlCl₃ |

| Toluene (B28343) | (3-Nitrophenyl)methyl tolyl sulfone | AlCl₃ |

| Anisole | (4-Methoxyphenyl) (3-nitrophenyl)methyl sulfone | AlCl₃ |

Integration into Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry and high-throughput screening, enabling the rapid synthesis of large libraries of compounds. Reagents like this compound are valuable in this context, particularly due to the presence of two distinct reactive sites: the sulfonyl chloride and the nitro group.

The highly reactive sulfonyl chloride can be used to immobilize a substrate onto a solid support. For example, an amine- or alcohol-functionalized resin can react with this compound to form a resin-bound sulfonamide or sulfonate ester. This covalent linkage anchors the molecule to the solid support, allowing for subsequent chemical modifications to be performed in solution while purification is achieved by simple filtration.

Furthermore, the nitro group itself serves as a versatile handle. It is relatively inert to many reaction conditions but can be chemically modified at a later stage. A key strategy involves the reduction of the nitro group to an amine, which can then be used as an attachment point for further diversification or as a site for cleavage from the resin. Nitro-containing compounds are well-established as photolabile linkers in SPOS, where cleavage is triggered by UV light, offering a mild and orthogonal method for releasing the final product from the solid support. dtu.dkmdpi.com

Other Specialized Organic Transformations and Chemo-selective Reactions

Beyond its primary roles, this compound can be employed in more specialized transformations that take advantage of its unique electronic and structural properties.

Functional Group Interconversion : The nitro group is a key synthetic handle. It can be readily reduced to an amino group (—NH₂) under various conditions (e.g., using catalytic hydrogenation or reducing metals like tin or iron). smolecule.com This new amino group can then participate in a wide range of subsequent reactions, such as amide bond formation, diazotization to form diazonium salts, or reductive amination. This two-step sequence allows the aromatic ring to be functionalized in ways that would be incompatible with the initial sulfonyl chloride group.

Chemoselective Reactions : In complex molecules containing multiple electrophilic sites, the high reactivity of the sulfonyl chloride can be harnessed for chemoselective reactions. For instance, this compound will react preferentially with primary or secondary amines over less nucleophilic groups like alcohols or amides under controlled conditions. This selectivity allows chemists to target specific functional groups within a multifunctional molecule without the need for extensive protecting group strategies, thereby streamlining synthetic routes.

Role in Medicinal Chemistry and Drug Discovery Research

Synthesis of Biologically Active Sulfonamide Derivatives

The primary role of (3-Nitrophenyl)methanesulfonyl chloride in drug discovery is as a precursor for the synthesis of sulfonamides. The reaction of the sulfonyl chloride functional group with primary or secondary amines is a robust and efficient method for creating the sulfonamide bond, a key structural motif in many pharmaceuticals. This reaction proceeds via a nucleophilic attack from the amine onto the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

This synthetic strategy has been employed to create a wide range of sulfonamide-containing compounds. For instance, this compound has been reacted with concentrated ammonia (B1221849) to produce (3-nitrophenyl)methanesulfonamide, a simple yet crucial intermediate for more complex bioactive molecules targeting necroptosis. nih.gov In other applications, it has been reacted with more elaborate amine-containing scaffolds, such as pyridazinone derivatives and complex heterocyclic amines, to generate potent enzyme inhibitors. mdpi.comuni-bonn.de The reliability of this reaction makes this compound a go-to reagent for chemists aiming to introduce the (3-nitrophenyl)methanesulfonyl group into a target molecule.

Design and Development of Pharmacologically Relevant Compounds

The incorporation of the (3-nitrophenyl)methanesulfonyl moiety has led to the development of compounds with significant pharmacological activities across several therapeutic areas.

In the field of oncology, this compound has been utilized as a key reagent in the synthesis of targeted therapies. It is a building block for creating novel MEK inhibitors, which are compounds that interfere with the MAPK/ERK pathway, a critical signaling cascade that is often dysregulated in various cancers. uni-bonn.de Furthermore, it has been instrumental in the synthesis of small molecules designed to modulate the function of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. researchgate.net By creating ligands that bind to Cereblon, researchers aim to enhance the function of effector T-cells, representing a novel strategy in cancer immunotherapy to boost the body's own defense against malignant cells. researchgate.net

The reagent has also found significant application in the development of new antimicrobial agents, particularly antifungals. Researchers have successfully synthesized a series of pyridazinone derivatives by reacting them with this compound. mdpi.com These resulting sulfonamides have been identified as potent inhibitors of glucan synthase, an enzyme essential for the synthesis of the fungal cell wall. mdpi.com Because this target is absent in mammals, such inhibitors are promising candidates for selective antifungal therapies. Patent literature also classifies compounds derived from this reagent as having potential antibacterial activity, broadening its scope in the anti-infective space. nih.gov

While the prompt specifically mentions nicotinic acetylcholine (B1216132) receptors (nAChRs), a review of the available scientific literature does not indicate the use of this compound in the direct synthesis of ligands for this particular class of receptors. However, the reagent has proven indispensable in the creation of highly specific ligands for other important biological targets.

As detailed in previous sections, its derivatives have been designed to selectively target and modulate the activity of:

Cereblon (CRBN): For applications in cancer immunotherapy. researchgate.net

MEK (Mitogen-activated protein kinase kinase): For targeted cancer therapy. uni-bonn.de

Glucan Synthase: For the development of novel antifungal drugs. mdpi.com

Necroptosis pathway proteins: For conditions involving regulated necrotic cell death. nih.gov

This demonstrates the compound's broad utility in generating targeted ligands, even if its application for nAChRs is not currently documented.

Beyond the specific examples of anticancer and antimicrobial agents, this compound contributes to the broader synthesis of diverse bioactive molecules. Its application in constructing inhibitors of necroptosis, a form of programmed cell death implicated in various inflammatory and degenerative diseases, highlights its role in developing treatments for non-cancerous and non-infectious conditions. nih.gov The ability to readily couple this reagent with various amine-containing cores allows for the rapid generation of compound libraries for screening against a multitude of biological targets, making it a valuable tool in lead discovery and optimization.

Strategic Incorporation of the Nitrophenylsulfonyloxy Moiety in Drug Scaffolds

The strategic decision to incorporate the (3-nitrophenyl)methanesulfonyl group into drug candidates is based on the physicochemical properties it imparts. The sulfonamide linker it forms is metabolically stable and can act as a hydrogen bond acceptor, contributing to strong and specific binding interactions within a target protein's active site.

The nitrophenyl group itself serves several strategic purposes. The nitro group is strongly electron-withdrawing, which can influence the electronic properties of the entire molecule and its binding characteristics. Furthermore, the nitro group can be chemically reduced to an amino group at a later synthetic stage. This provides a chemical handle for further derivatization, allowing for the synthesis of analogs with modified properties (e.g., altered solubility, polarity, or the attachment of additional pharmacophoric features) in a strategy known as late-stage functionalization. The specific meta-position of the nitro group on the phenyl ring directs its steric and electronic influence in a precise orientation within the drug scaffold, which can be crucial for achieving optimal target engagement and biological activity.

Summary of Applications in Drug Discovery

| Compound Class Synthesized | Biological Target | Therapeutic Area | Source(s) |

| Cereblon Modulators | Cereblon (CRBN) | Oncology / Immunotherapy | researchgate.net, |

| MEK Inhibitors | MEK (MAPK/ERK pathway) | Oncology | uni-bonn.de |

| Glucan Synthase Inhibitors | Fungal Glucan Synthase | Antimicrobial (Antifungal) | mdpi.com |

| Necroptosis Inhibitors | Necroptosis Pathway Proteins | Inflammatory Diseases | nih.gov |

Considerations for Biological Activity and Structure-Activity Relationships

This compound is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of a diverse range of sulfonamide derivatives. The biological activity of the resulting compounds is not inherent to the sulfonyl chloride itself, but rather to the final sulfonamide products. The structure of the amine reactant, which is condensed with this compound, plays a crucial role in determining the pharmacological profile and potency of the synthesized molecule. The (3-Nitrophenyl)methanesulfonyl moiety serves as a critical scaffold, influencing the physicochemical properties and binding interactions of the final compound.

The key structural features of this scaffold—the nitrophenyl group and the methylene (B1212753) spacer—are significant for structure-activity relationships (SAR).

The Nitro Group: The presence of a nitro (NO₂) group at the meta-position of the phenyl ring significantly influences the electronic properties of the molecule. As a potent electron-withdrawing group, it can modulate the acidity of the sulfonamide proton (N-H), which is often critical for binding to enzyme active sites, such as the zinc ion in metalloenzymes. nih.gov The position and nature of substituents on the aromatic ring are known to be determinants of biological activity in sulfonamides. For instance, in studies of related benzenesulfonamides as carbonic anhydrase inhibitors, the substitution pattern on the benzene (B151609) ring was found to be crucial for inhibitory potency and selectivity against different isoforms. mdpi.com

The Methylene Spacer: The methylene (-CH₂) bridge between the phenyl ring and the sulfonyl group provides conformational flexibility. This flexibility allows the aromatic ring to adopt various spatial orientations, which can be advantageous for optimizing interactions with the binding pockets of biological targets. This contrasts with derivatives of benzenesulfonyl chloride, where the phenyl ring is directly attached to the sulfonyl group, resulting in a more rigid structure.

Enzyme Inhibition:

Sulfonamides are a well-established class of enzyme inhibitors, famously targeting carbonic anhydrases (CAs). nih.govnih.gov The sulfonamide group (-SO₂NH₂) is a key zinc-binding group in the active site of these metalloenzymes. Derivatives synthesized from this compound would be investigated as potential inhibitors of various CA isoforms, some of which are implicated in diseases like glaucoma, epilepsy, and cancer (e.g., hCA IX and XII). mdpi.comresearchgate.net

The SAR for CA inhibitors often reveals that modifications to the tail of the sulfonamide (the part derived from the amine) drastically affect potency and isoform selectivity. For example, in a study on indoline-5-sulfonamides, the introduction of different acyl groups led to significant variations in inhibitory activity against the tumor-associated CA IX and CA XII isoforms. mdpi.com A similar approach could be applied to (3-nitrophenyl)methanesulfonamides to discover potent and selective inhibitors.

Table 1: Example of Carbonic Anhydrase Inhibition Data for a Series of Benzenesulfonamide (B165840) Derivatives This table presents data for related benzenesulfonamide compounds to illustrate a typical SAR study.

| Compound ID | Modification | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 5a | 1,3,5-dihydrotriazine linker | 1056 | 134.8 | 134.8 | 1416 |

| 12d | 1,3,5-triazine linker + cyanoethenyl spacer | >10000 | 125.7 | 45.4 | 1145 |

| 12i | 1,3,5-triazine linker + cyanoethenyl spacer | 8654 | 116.2 | 38.8 | 1348 |

| AAZ | Acetazolamide (Standard) | 250 | 12.1 | 25.4 | 5.7 |

| Data sourced from a study on benzenesulfonamides incorporating s-triazines as anticancer agents. nih.gov |

Anticancer Activity:

The sulfonamide scaffold is present in several anticancer drugs. Novel sulfonamides are frequently evaluated for their cytotoxic effects against various cancer cell lines. Research on methanesulfonamide (B31651) derivatives of 3,4-diaryl-2-imino-4-thiazolines demonstrated that substitutions on the aryl rings significantly impacted the growth inhibition of human cancer cell lines. researchgate.netnih.gov For instance, compound 2g (with a 4-chlorophenyl group) and 3f (an amidine derivative) showed 36% growth inhibition of the COLO-205 colon cancer cell line at a 1x10⁻⁵ M concentration. researchgate.net Derivatives of this compound could be similarly screened to identify potential antiproliferative agents. The nitroaromatic moiety itself is a feature of some anticancer drugs, acting as a potential bioreductive group in hypoxic tumor environments.

Table 2: Anticancer Activity of Exemplary Methanesulfonamide Derivatives This table shows data for related methanesulfonamide compounds to illustrate how structural changes affect anticancer activity.

| Compound ID | R¹ Substituent | R² Substituent | Cancer Cell Line | % Growth Inhibition at 1x10⁻⁵ M |

| 2g | 4-Cl | H | COLO-205 (Colon) | 36 |

| 2h | 4-OCH₃ | H | COLO-205 (Colon) | 28 |

| 2i | 4-CH₃ | H | COLO-205 (Colon) | 20 |

| Data adapted from a study on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines. researchgate.net |

Antibacterial Activity:

The "sulfa drugs" were among the first effective antibacterial agents, and research into new sulfonamides continues. nih.gov Their mechanism often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. impactfactor.org The biological activity of new sulfonamides is typically assessed by determining their minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. SAR studies in this area focus on how different substituents on the sulfonamide nitrogen affect antibacterial spectrum and potency. For example, a study on novel sulfonamides derived from p-toluenesulfonyl chloride found that condensing it with amino acids like histidine resulted in compounds with significant antibacterial activity, whereas the parent molecules were inactive. nih.gov This highlights the transformative role of the amine component in defining the biological activity.

Table 3: Example of Antibacterial Activity (MIC) for N-substituted Arylsulfonamides This table presents data for related arylsulfonamide compounds to illustrate a typical antibacterial screening.

| Compound ID | N-Substituent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

| 8j | N,N-diethyl-3-phenylpropanamide | 12.5 | 25 |

| 8k | N,N-diethyl-3-(4-hydroxyphenyl)propanamide | 25 | 50 |

| Streptomycin | Standard Antibiotic | 12.5 | 12.5 |

| Data from a study on N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides. ijddd.com |

Computational and Theoretical Investigations

Molecular Structure and Conformation Studies

While a dedicated crystallographic or gas-phase structural study of (3-Nitrophenyl)methanesulfonyl chloride is not extensively documented in publicly available literature, its molecular geometry and conformational preferences can be reliably predicted using computational methods such as Density Functional Theory (DFT). These studies typically involve geometry optimization to find the lowest energy conformation of the molecule.

The structure of this compound is characterized by a benzene (B151609) ring substituted with a nitro group at the meta position relative to a methanesulfonyl chloride group. Theoretical calculations on nitrobenzene (B124822) have shown that the nitro group typically lies coplanar with the benzene ring to maximize resonance stabilization. researchgate.net However, the presence of the bulky methanesulfonyl chloride group could induce some torsional strain, potentially leading to a slight out-of-plane arrangement of the nitro group.

The conformational flexibility of the molecule primarily resides in the rotation around the C-S and C-C bonds of the methanesulfonyl group. DFT calculations would likely reveal a staggered conformation to be the most stable, minimizing steric hindrance between the sulfonyl oxygens, the chlorine atom, and the phenyl ring.

Furthermore, computational studies, complemented by Hirshfeld surface analysis on analogous aromatic sulfonyl chlorides, have shed light on the noncovalent interactions that govern their crystal packing. nih.gov For this compound, one would expect significant intermolecular interactions, including hydrogen bonds involving the sulfonyl oxygens and potentially weak interactions with the nitro group. nih.gov The chlorine atom of the sulfonyl chloride group is also capable of participating in various noncovalent interactions. nih.gov

Table 1: Predicted Structural Parameters of this compound

| Parameter | Predicted Value Range | Computational Method |

| C-N bond length (nitro) | 1.47 - 1.49 Å | DFT (B3LYP) |

| C-S bond length | 1.80 - 1.85 Å | DFT (B3LYP) |

| S-Cl bond length | 2.05 - 2.10 Å | DFT (B3LYP) |

| O-N-O bond angle | ~125° | DFT (B3LYP) |

| Torsional angle (C-C-S-Cl) | Variable (likely staggered) | DFT (B3LYP) |

Note: The data in this table is predictive and based on typical values from DFT calculations of similar molecules. Actual experimental values may vary.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are powerful for elucidating the mechanisms of reactions involving sulfonyl chlorides. rsc.orgsemanticscholar.org For this compound, these calculations can map out the potential energy surfaces for its various reactions, identifying transition states and intermediates.

The reactions of sulfonyl chlorides can proceed through different pathways, including nucleophilic substitution at the sulfur atom, as well as radical and ionic mechanisms. magtech.com.cn DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the substitution at the sulfonyl sulfur can proceed via a synchronous SN2-like mechanism. semanticscholar.org The presence of the electron-withdrawing nitro group in this compound is expected to influence the electrophilicity of the sulfur atom and, consequently, the activation barriers for nucleophilic attack.

Computational investigations into the esterification of benzenesulfonic acid have explored various mechanistic possibilities, including addition-elimination pathways and SN1/SN2 type reactions. rsc.orgresearchgate.net Similar studies on this compound reacting with alcohols would likely show that the reaction mechanism is sensitive to the reaction conditions and the nature of the nucleophile. The calculations would help in determining the most favorable pathway by comparing the computed activation energies for each step.

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the reactivity and selectivity of this compound. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electrophilic and nucleophilic character. For this compound, the LUMO is expected to be localized on the nitroaromatic ring and the sulfonyl chloride group, indicating these are the primary sites for nucleophilic attack.

The electron-withdrawing nature of both the nitro and methanesulfonyl chloride groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups make the ring susceptible to nucleophilic aromatic substitution, although the meta-positioning of the groups relative to each other modulates this effect.

Electrochemical studies on nitro-substituted benzenesulfonyl chlorides have been complemented by theoretical calculations to understand their reduction potentials and reaction pathways. scholaris.ca Such studies on this compound would predict that the nitro group is the primary site of reduction, followed by the cleavage of the S-Cl bond at more negative potentials. The calculated electron affinities and ionization potentials can be correlated with experimental electrochemical data.

Molecular Docking Studies and Analysis of Ligand-Target Interactions

While there are no specific molecular docking studies reported for this compound itself, extensive research has been conducted on sulfonamide derivatives, which are readily synthesized from it. nih.govrjb.ronih.govresearchgate.net Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, typically a protein or enzyme.

Derivatives of this compound, particularly sulfonamides, are often designed as enzyme inhibitors. Docking studies of these derivatives would involve placing the molecule into the active site of a target enzyme and evaluating the intermolecular interactions. Key interactions typically include hydrogen bonds between the sulfonamide group and amino acid residues, as well as hydrophobic and van der Waals interactions. rjb.ro

The nitrophenyl group can play a crucial role in ligand-target interactions. Computational studies have highlighted the importance of so-called "π-hole interactions" where the electropositive region on the nitrogen atom of the nitro group interacts favorably with electron-rich lone pairs on protein atoms like oxygen or sulfur. nih.govnih.gov This type of interaction could significantly contribute to the binding affinity of derivatives of this compound. nih.govnih.gov

Table 2: Potential Molecular Targets for Derivatives of this compound

| Target Class | Example | Potential Interaction Sites |

| Carbonic Anhydrases | hCA I, hCA II | Zinc ion in the active site, amino acid residues forming hydrogen bonds with the sulfonamide group. |

| Kinases | Various | ATP-binding pocket, allosteric sites. |

| Proteases | Various | Catalytic triad, substrate-binding pockets. |

| Dihydropteroate (B1496061) Synthase | Bacterial DHPS | PABA binding site. nih.gov |

Rational Design of Novel Analogues through In Silico Methods

In silico methods are at the forefront of the rational design of novel bioactive molecules. nih.govresearchgate.net Starting from the this compound scaffold, computational techniques can be employed to design new analogues with improved potency, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) is a common approach where the three-dimensional structure of the target protein is used to design ligands that fit snugly into the active site. Using the binding mode of a known inhibitor or a docked derivative of this compound, new functional groups can be computationally added or modified to enhance binding affinity. For instance, replacing the nitro group with other substituents could modulate the electronic properties and introduce new interactions with the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, yet-to-be-synthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed analogues, helping to identify candidates with favorable drug-like characteristics early in the discovery process. tandfonline.com

Emerging Research Frontiers and Future Perspectives

Innovations in Synthesis and Sustainable Methodologies

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and conditions that are inconsistent with modern principles of green chemistry. rsc.org Research is now moving towards more sustainable and innovative methodologies that minimize waste, reduce energy consumption, and utilize safer reagents. rsc.orgrsc.org For (3-Nitrophenyl)methanesulfonyl chloride, future synthetic strategies are likely to pivot away from conventional methods towards these greener alternatives.

Promising approaches include the oxidative chlorination of precursor molecules like S-(3-nitrobenzyl)isothiourea salts. organic-chemistry.orgresearchgate.net These methods can employ environmentally benign oxidants such as sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS), often proceeding in aqueous media and reducing the need for volatile organic solvents. organic-chemistry.orgresearchgate.net Another frontier is the application of visible-light photoredox catalysis. researchgate.netnih.gov This technique allows for the generation of sulfonyl radicals from precursors like thiols or diazonium salts under exceptionally mild, room-temperature conditions, representing a significant leap in energy efficiency and safety. researchgate.netacs.org Furthermore, the integration of continuous flow synthesis can offer enhanced control over reaction parameters, improve safety, and facilitate scalable, automated production. acs.orgnih.gov

| Methodology | Potential Precursor | Key Reagents/Conditions | Key Sustainability Advantage |

|---|---|---|---|

| Oxidative Chlorination | (3-nitrophenyl)methanethiol | Oxone, KCl, Water | Uses water as a solvent, avoiding hazardous organic solvents. rsc.org |

| From S-Alkylisothiourea Salts | 3-Nitrobenzyl chloride + Thiourea (B124793) | N-Chlorosuccinimide (NCS), aqueous media | Avoids harsh chlorinating agents; byproduct can be recycled. researchgate.net |

| Visible-Light Photocatalysis | (3-nitrophenyl)methanethiol or corresponding diazonium salt | Photocatalyst (e.g., K-PHI), visible light, mild chlorine source | Energy efficient (uses light instead of heat), highly selective, and operates under mild conditions. nih.govacs.org |

| Continuous Flow Synthesis | Various | Meso-reactor apparatus, optimized solvent/reagent streams | Enhanced safety, scalability, and process control; minimizes waste. acs.org |

Expanding Scope in Catalysis and Asymmetric Synthesis

While this compound is not intrinsically a catalyst, its structure is a highly attractive scaffold for the development of novel chiral ligands and organocatalysts. The field of asymmetric catalysis, which focuses on the synthesis of specific stereoisomers of chiral molecules, is critical in drug discovery and development. mdpi.com

The future perspective in this area involves the strategic modification of the this compound molecule. A key transformation is the catalytic reduction of the nitro group to an amine, yielding (3-Aminophenyl)methanesulfonyl chloride or its derivatives. acs.orgresearchgate.net This amino group can then serve as an anchor point for the construction of complex chiral ligands. By reacting this amine with chiral epoxides, aldehydes, or acid chlorides, a diverse library of ligands could be synthesized. These ligands, when complexed with transition metals, have the potential to catalyze a wide range of asymmetric reactions, such as hydrogenations, C-C bond formations, or oxidations. The electronic properties conferred by the sulfonyl group and the substitution pattern on the aromatic ring could be finely tuned to optimize catalytic activity and enantioselectivity.

| Transformation Step | Description | Potential Application |

|---|---|---|

| 1. Nitro Group Reduction | Catalytic hydrogenation or transfer hydrogenation to convert the -NO₂ group to a primary amine (-NH₂). | Creates a key synthetic handle for ligand construction. |

| 2. Chiral Moiety Introduction | Reaction of the resulting amine with a chiral building block (e.g., chiral epoxide, amino acid). | Introduces the stereochemical information necessary for asymmetric catalysis. |

| 3. Metal Coordination | Complexation of the newly formed chiral ligand with a suitable transition metal (e.g., Rhodium, Ruthenium, Copper). | Formation of the active asymmetric catalyst. |

| 4. Catalytic Use | Application of the metal-ligand complex in an asymmetric transformation, such as the synthesis of chiral amines or alcohols. | Enantioselective synthesis of high-value chemical intermediates. nih.gov |

Development of Novel Applications in Materials Science

The incorporation of specific functional groups into polymer backbones is a powerful strategy for creating advanced materials with tailored properties. This compound is an excellent candidate for the functionalization of polymers due to the specific reactivity of its two key groups.

The sulfonyl chloride moiety can react efficiently with polymers containing nucleophilic functional groups, such as hydroxyls (e.g., polyvinyl alcohol) or amines (e.g., polyethyleneimine). This reaction covalently grafts the 3-nitrophenylmethyl group onto the polymer backbone. researchgate.net The attached nitroaromatic group can then be exploited in several ways. Firstly, the nitro group itself can enhance the polymer's adhesive properties or alter its electronic characteristics, making it potentially useful in sensors for electron-rich aromatic compounds. acs.orgresearchgate.netnih.gov Secondly, the nitro group is a versatile chemical handle that can be reduced to an amine. This resulting amine can act as a site for cross-linking, thereby improving the mechanical strength and thermal stability of the material, or it can be used to graft a second, different polymer, leading to the creation of complex copolymer architectures. nih.gov This approach opens avenues for developing new hydrogels, adhesive materials, and functional coatings. acs.org

| Polymer Backbone | Functionalization Reaction | Potential Property Enhancement | Potential Application |

|---|---|---|---|

| Poly(vinyl alcohol) | Reaction of hydroxyl groups with the sulfonyl chloride. | Increased hydrophobicity; provides a handle for further modification. | Functional coatings, modified membranes. |

| Poly(styrene-co-chloromethylstyrene) | Conversion of chloromethyl to azide (B81097), followed by click chemistry or direct substitution. | Introduction of nitro groups for sensing applications. | Chemiresistive sensors for nitroaromatic compounds. mdpi.com |

| Poly(ethyleneimine) | Reaction of primary/secondary amines with the sulfonyl chloride. | Introduces nitro groups that can be reduced to amines for cross-linking. | Advanced hydrogels, bio-adhesives. |

| Cellulose | Reaction with surface hydroxyl groups. | Creates a functionalized biopolymer with tunable surface properties. | Specialty papers, sensing platforms. researchgate.net |

Advanced Biological System Probes and Chemical Biology Tools

Chemical biology utilizes small molecules to study and manipulate biological systems. A key tool in this field is the chemical probe, a molecule designed to interact with a specific biological target, such as a protein. chemscene.com Sulfonyl halides, including sulfonyl chlorides and the related sulfonyl fluorides, are recognized as "privileged" reactive groups for designing covalent probes because they can form stable bonds with nucleophilic amino acid residues (e.g., lysine, serine, tyrosine) in proteins. enamine.net

This compound is well-suited to serve as a building block for such probes. Its sulfonyl chloride group can act as the "warhead" that covalently attaches to the target protein. The 3-nitrophenyl group can function as a simple tag or be elaborated into a more complex reporter system. For instance, the nitro group can be chemically reduced to an amine, which can then be easily coupled to a fluorophore for fluorescent imaging, a biotin (B1667282) tag for affinity purification and identification of target proteins, or other reporter molecules. rsc.org This modular design allows for the creation of a variety of probes to investigate protein function, localization, and interactions within the complex environment of a living cell.

| Probe Component | Role | Derived from this compound |

|---|---|---|

| Reactive Group ("Warhead") | Forms a covalent bond with the biological target (e.g., a protein). | The methanesulfonyl chloride (-SO₂Cl) group. |

| Core Scaffold/Linker | Provides the structural framework and spacing. | The 3-nitrophenylmethyl moiety. |

| Reporter/Handle | Enables detection or isolation of the probe-target complex. | The nitro (-NO₂) group, which can be modified post-synthesis (e.g., reduced to -NH₂) to attach fluorophores, biotin, or other tags. |

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

The discovery of new drugs and bioactive molecules has been accelerated by the advent of combinatorial chemistry and high-throughput screening (HTS). nih.gov Combinatorial chemistry involves the rapid, parallel synthesis of a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then tested for biological activity using automated HTS methods.

This compound is an ideal building block for constructing sulfonamide-based combinatorial libraries. enamine.netsigmaaldrich.cn The high reactivity of the sulfonyl chloride group allows for its reliable and high-yielding reaction with a large and diverse set of primary and secondary amines. molport.com By using an automated, parallel synthesis platform, this compound can be reacted with hundreds or thousands of different amine building blocks, each in its own well of a microtiter plate. nih.gov This process rapidly generates a large library of unique sulfonamides. Each member of the library shares the common (3-nitrophenyl)methylsulfonyl core but differs in the amine-derived portion. Screening this library against a biological target (e.g., an enzyme or receptor) can quickly identify "hit" compounds and provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective drug candidates.

| Building Block | Amine 1 (e.g., Aniline) | Amine 2 (e.g., Piperidine) | Amine 3 (e.g., Benzylamine) |

|---|---|---|---|

| This compound | Product A: N-phenyl-1-(3-nitrophenyl)methanesulfonamide | Product B: 1-((3-Nitrophenyl)methylsulfonyl)piperidine | Product C: N-benzyl-1-(3-nitrophenyl)methanesulfonamide |

常见问题

Basic: What are the key considerations for synthesizing (3-nitrophenyl)methanesulfonyl chloride with high purity?

Methodological Answer:

The synthesis typically involves sulfonation of 3-nitrotoluene followed by chlorination. Key steps include: